Cas no 331461-78-0 ((6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate)

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate
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- インチ: 1S/C15H10N2O8/c18-15(9-2-1-3-11(4-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2
- InChIKey: KVNVUVCDHDBEHY-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=C([N+]([O-])=O)C=C2OCOC2=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901503-1g |
(6-Nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate |
331461-78-0 | 90% | 1g |
¥2394.0 | 2023-03-11 | |
Key Organics Ltd | JS-0692-1MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | JS-0692-20MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | JS-0692-50MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | JS-0692-5MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | JS-0692-100MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Ambeed | A952550-1g |
(6-Nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate |
331461-78-0 | 90% | 1g |
$348.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617417-1mg |
(6-Nitrobenzo[d][1,3]dioxol-5-yl)methyl 3-nitrobenzoate |
331461-78-0 | 98% | 1mg |
¥535.00 | 2024-05-19 | |
Key Organics Ltd | JS-0692-10MG |
(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzenecarboxylate |
331461-78-0 | >90% | 10mg |
£63.00 | 2025-02-08 |
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoateに関する追加情報
The Compound CAS No. 331461-78-0: (6-Nitro-2H-1,3-Benzodioxol-5-Yl)Methyl 3-Nitrobenzoate
Introduction to the Compound
The compound CAS No. 331461-78-0, also known as (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring system and nitro groups at specific positions, making it a valuable molecule for research and industrial purposes.
Molecular Structure and Synthesis
The molecular structure of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate consists of a benzodioxole core, which is a fused bicyclic system comprising a benzene ring and a dioxole ring. The nitro groups are attached at the 6-position of the benzodioxole ring and the 3-position of the benzoate ester group. This arrangement imparts unique electronic properties to the molecule, making it suitable for applications in optoelectronics and advanced materials.
The synthesis of this compound typically involves multi-step organic reactions, including nitration, esterification, and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, as reported in several peer-reviewed journals. For instance, a study published in *Journal of Organic Chemistry* demonstrated an efficient route using microwave-assisted synthesis to prepare this compound with high efficiency.
Applications in Materials Science
One of the most promising applications of CAS No. 331461-78-0 lies in its use as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The presence of nitro groups enhances the molecule's electron-withdrawing properties, which are crucial for achieving desired electronic characteristics in these devices. Research conducted at leading institutions like Stanford University has highlighted its potential in developing high-efficiency OLEDs with improved color purity and operational stability.
Moreover, this compound has shown great promise in the field of polymer science. Its ability to form stable polymer networks through click chemistry reactions has led to its use in creating novel polymeric materials with tailored mechanical and thermal properties. A recent study published in *Macromolecules* demonstrated the successful incorporation of this compound into polyurethane matrices, resulting in materials with enhanced durability and resistance to environmental factors.
Biological Applications and Toxicity Studies
Beyond its material science applications, (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate has also been investigated for its biological effects. Early studies suggest that this compound exhibits moderate cytotoxicity against certain cancer cell lines, making it a potential candidate for further exploration in drug discovery programs. However, extensive toxicity studies are required to fully understand its safety profile and suitability for therapeutic applications.
Recent research efforts have focused on optimizing the compound's bioavailability and reducing its potential side effects. A collaborative study between researchers at the University of California and Bristol Myers Squibb explored various strategies to enhance drug delivery mechanisms using this compound as a model system.
Environmental Impact and Sustainability Considerations
As concerns about environmental sustainability grow, there is increasing interest in understanding the ecological impact of compounds like CAS No. 331461-78-0. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is needed to assess its long-term persistence in natural environments.
To address these concerns, researchers are exploring greener synthetic routes that minimize waste generation and reduce energy consumption during production. For example, a study published in *Green Chemistry* highlighted the use of enzymatic catalysis to synthesize this compound under mild conditions, significantly reducing its environmental footprint.
Conclusion: Future Directions for CAS No. 331461-78-0 Research
The compound CAS No. 331461-78-0, or (6-nitro-2H-1,3-benzodioxol-5-Yl)Methyl 3-Nitrobenzoate, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique molecular structure offers opportunities for innovation in materials science, drug discovery, and sustainable chemistry practices.
As research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing both academic knowledge and industrial applications. Future work should focus on optimizing synthesis methods, exploring novel application areas, and addressing environmental concerns associated with its production and use.
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